Bis(4-formylphenyl) heptanedioate
Description
Bis(4-formylphenyl) heptanedioate is a symmetric ester derivative of heptanedioic acid (pimelic acid) with two 4-formylphenyl groups attached via ester linkages. This compound features a linear aliphatic dicarboxylate core (heptanedioate) flanked by aromatic aldehydes, making it structurally distinct. The formyl groups at the para positions of the phenyl rings confer reactivity for further functionalization, such as in Schiff base formation or polymer crosslinking. Its synthesis typically involves esterification of heptanedioic acid with 4-hydroxybenzaldehyde derivatives under acidic or coupling conditions.
Properties
CAS No. |
113380-54-4 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(4-formylphenyl) heptanedioate |
InChI |
InChI=1S/C21H20O6/c22-14-16-6-10-18(11-7-16)26-20(24)4-2-1-3-5-21(25)27-19-12-8-17(15-23)9-13-19/h6-15H,1-5H2 |
InChI Key |
DQAMRWBFIWELFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-formylphenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Bis(4-carboxyphenyl) heptanedioate.
Reduction: Bis(4-hydroxymethylphenyl) heptanedioate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bis(4-formylphenyl) heptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.
Biology: The compound can be used in the design of biologically active molecules and as a linker in drug conjugates.
Industry: Utilized in the production of advanced materials with specific optoelectronic properties, such as sensors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Bis(4-formylphenyl) heptanedioate largely depends on its application. In the context of materials science, the compound’s ability to form stable ester bonds and participate in polymerization reactions is crucial. The formyl groups can interact with various nucleophiles, facilitating the formation of complex structures. In biological systems, the formyl groups can undergo reactions with amines, leading to the formation of Schiff bases, which are important in drug design and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Bis(4-formylphenyl) Heptanedioate and Analogs
Key Observations :
- Core Flexibility : Unlike rigid frameworks like covalent organic frameworks (COFs) (e.g., COF-1 and COF-5 with boronate ester linkages ), this compound retains flexibility due to its aliphatic heptanedioate chain.
- Functional Groups : The formyl groups enable reactivity similar to compounds like 2-(4-Formylphenyl)acetonitrile (used in pharmaceuticals) , but the ester backbone differentiates its solubility and stability.
- Steric Effects : Compared to carbamate derivatives (e.g., tert-Butyl N-(4-formylbenzyl)carbamate), the absence of bulky tert-butyl groups in this compound reduces steric hindrance, favoring nucleophilic reactions at the formyl sites .
Table 2: Reactivity and Application Profiles
Key Findings :
- Aldehyde Reactivity : The formyl groups in this compound allow for Schiff base formation, akin to methyl nicotinate derivatives (e.g., Methyl 5-(3-formylphenyl)nicotinate) used in coordination chemistry . However, the heptanedioate backbone may limit π-π stacking compared to aromatic cores in COFs .
- Ester Stability : Unlike deuterated dimethyl heptanedioate (used in NMR studies ), the formylphenyl substituents increase susceptibility to hydrolysis under basic conditions.
Thermal and Physical Properties
- Thermal Stability : this compound is expected to exhibit moderate thermal stability (decomposition >200°C), inferior to COFs (stable up to 500–600°C ) but comparable to carbamate derivatives .
- Solubility : The ester backbone enhances solubility in organic solvents (e.g., DCM, THF) compared to carboxylic acid analogs like 2-(4-Formylphenyl)propionic acid, which favors polar solvents .
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